molecular formula C8H4O2S2 B1297048 Thieno[3,2-b]thiophene-2,5-dicarbaldehyde CAS No. 37882-75-0

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde

Cat. No. B1297048
CAS RN: 37882-75-0
M. Wt: 196.3 g/mol
InChI Key: UBKNFAFBINVTOP-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde is a chemical compound with the empirical formula C8H4O2S2 . It is used as a monomer in the synthesis of Covalent Organic Frameworks (COFs) materials . This molecule has been used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells, reaching conversion efficiencies of 6.23% .


Synthesis Analysis

The synthesis of Thieno[3,2-b]thiophene-2,5-dicarbaldehyde-based compounds has been reported in various studies. For instance, it has been used in the synthesis of novel metal-organic coordination polymers under solvothermal conditions . It has also been used as a monomer to synthesize COF materials .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]thiophene-2,5-dicarbaldehyde is planar and rigid, making it a close structural analogue of 2,6-naphthalenedicarboxylic acid .


Chemical Reactions Analysis

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde has been used in various chemical reactions. For example, it has been used as a monomer in the synthesis of COF materials . It has also been used in the synthesis of novel metal-organic coordination polymers .


Physical And Chemical Properties Analysis

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde is a solid compound with a melting point of 274-277 °C . Its molecular weight is 196.25 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Intramolecular Interactions and Kinetic Studies

  • Intramolecular Cation Exchange: Research by Guerra et al. (1973) explores the electron spin resonance (e.s.r.) spectra of radical anions of various thiophene derivatives, including thieno[3,2-b]thiophen-2,5-dicarbaldehyde. This study provides insights into the intramolecular cation exchange in ion pairs, particularly focusing on the migration of counterions between equivalent carbonyl groups and how factors like the size of the anion, the nature of the counterion, and the solvent influence this process (Guerra, Pedulli, & Tiecco, 1973).

Synthesis and Reactivity

  • Synthesis and Structure Elucidation: Benachenhou et al. (1988) discuss the condensation products between thiophene dicarbaldehydes and aromatic amines, highlighting the synthetic processes and potential applications of these compounds in medicinal chemistry (Benachenhou, Mesli, Borai, Hanquet, & Guilard, 1988).
  • Large-Scale Synthesis and Metallation: Fuller et al. (1997) report on methods for large-scale synthesis of thieno[3,2-b]thiophene and its derivatives, including various bromination and lithium exchange reactions. This research is crucial for understanding the chemical properties and potential applications of these compounds in materials science (Fuller, Iddon, & Smith, 1997).

Applications in Material Science

  • Liquid-Crystalline Complexes: Tso et al. (1998) describe the formation of novel supramolecular liquid-crystalline complexes from thieno[3,2-b]thiophene derivatives. These findings have implications for the development of advanced materials with specific molecular architectures (Tso, Wang, Wu, & Lin, 1998).
  • Functional Oligothiophenes for Nanoarchitectures: Mishra, Ma, & Bäuerle (2009) discuss the molecular design of functional oligothiophenes, including thieno[3,2-b]thiophene analogs, for multidimensional nanoarchitectures. These compounds have significant applications in nanotechnology and material science (Mishra, Ma, & Bäuerle, 2009).

Safety And Hazards

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde is classified as a skin irritant, eye irritant, skin sensitizer, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection .

Future Directions

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde has potential applications in the field of organic electronics and functional supramolecular materials . It has been used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells , and in the creation of materials that generate stable diradicals useful for electronics applications .

properties

IUPAC Name

thieno[3,2-b]thiophene-2,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O2S2/c9-3-5-1-7-8(11-5)2-6(4-10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKNFAFBINVTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=C2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326988
Record name Thieno[3,2-b]thiophene-2,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde

CAS RN

37882-75-0
Record name Thieno[3,2-b]thiophene-2,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
AM Samsonova, VA Bolotov, DG Samsonenko… - Journal of Structural …, 2019 - Springer
Heating the solutions of Mn(II), Cd(II) salts and thieno[3,2-b]thiophene-2,5-dicarboxylic acid (H 2 [3,2-b]ttdc) in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) results in …
Number of citations: 11 link.springer.com
H Ito, T Yamamoto, N Yoshimoto… - Heteroatom …, 2013 - Wiley Online Library
A series of thieno[3,2‐b]thiophene derivatives having styryl groups were synthesized via short steps and characterized by UV–vis absorption spectra and cyclic voltammetry. Based on …
Number of citations: 17 onlinelibrary.wiley.com
AB Marco, R Andreu, S Franco, J Garín… - Organic & …, 2013 - pubs.rsc.org
Chromophores bearing a 2-dicyanomethylenethieno[3,2-b]thiophene moiety in their quinoidal form have been synthesized, exploring for the first time the reactivity of this system …
Number of citations: 28 pubs.rsc.org
T Wu, C Yu, Y Guo, H Liu, G Yu, Y Fang… - The Journal of Physical …, 2012 - ACS Publications
Organic semiconductors (ITTI and IDTI) characterized of thieno[3,2-b]thiophene and dithiophene bridged isoindigo derivatives were designed and successfully synthesized. H– 13 C …
Number of citations: 29 pubs.acs.org
Q Wu, MJ Mao, QJ Wu, J Liang, YB Huang, R Cao - Small, 2021 - Wiley Online Library
Covalent organic frameworks (COFs) are promising candidates for electrocatalytic reduction of carbon dioxide into valuable chemicals due to their porous crystalline structures and …
Number of citations: 92 onlinelibrary.wiley.com
P Pachfule, A Acharjya, J Roeser… - Chemical …, 2019 - pubs.rsc.org
Covalent organic frameworks (COFs) are promising materials for applications in photocatalysis, due to their conjugated, porous and chemically stable architectures. Alternating electron …
Number of citations: 115 pubs.rsc.org
X Yan, Y Yang, G Li, J Zhang, Y He, R Wang… - Chinese Chemical …, 2023 - Elsevier
Abstract Development of adsorbent materials for highly efficient iodine capture is high demand from the perspective of ecological environment and human health. Herein, the two kinds …
Number of citations: 19 www.sciencedirect.com
T Itoh, T Nakamura, M Kubo - Journal of Polymer Science Part A …, 1999 - Wiley Online Library
Novel 2,5‐dimethylene‐2,5‐dihydrothieno[3,2‐b]thiophene derivatives such as 2,5‐bis[di(ethylthio)methylene]‐2,5‐dihydrothieno[3,2‐b]thiophene (4b) and 2,5‐bis[cyano(ethylthio)…
Number of citations: 2 onlinelibrary.wiley.com
H Liu, X Yan, W Chen, Z Xie, S Li, W Chen… - Science China …, 2021 - Springer
Covalent organic frameworks (COFs) have received widespread interest due to their high porosity, excellent crystallinity, tailorable structures, and broad application prospects. It has …
Number of citations: 44 link.springer.com
R Nie, W Chu, Z Li, H Li, S Chen… - Advanced Energy …, 2022 - Wiley Online Library
The power conversion efficiency (PCE) of perovskite solar cells (PSCs) has rapidly increased over the past 10 years. However, along with further efficiency improvements, it is …
Number of citations: 17 onlinelibrary.wiley.com

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